Dimethyl 2-ethyl-2-methylbutanedioate
Description
Structurally, it differs from simpler diesters like dimethyl succinate due to steric and electronic effects introduced by the alkyl branches.
Properties
CAS No. |
43010-64-6 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
dimethyl 2-ethyl-2-methylbutanedioate |
InChI |
InChI=1S/C9H16O4/c1-5-9(2,8(11)13-4)6-7(10)12-3/h5-6H2,1-4H3 |
InChI Key |
XECWAVZMSQNOQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-ethyl-2-methylbutanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-2-methylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and controlled temperatures is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-ethyl-2-methylbutanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 2-ethyl-2-methylbutanedioic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products
Hydrolysis: 2-ethyl-2-methylbutanedioic acid, methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl 2-ethyl-2-methylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-ethyl-2-methylbutanedioate depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, followed by proton transfer steps. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl Succinate (Unsubstituted Butanedioate)
- Structure : Lacks alkyl substituents on the succinate backbone.
- Properties : Lower molecular weight, higher polarity, and greater water solubility compared to branched analogs.
- Reactivity : More prone to hydrolysis due to reduced steric hindrance.
- Applications : Common solvent and precursor for polymers.
Dimethyl Acetylenedicarboxylate (CAS 762-42-5)
- Structure : Contains an alkyne group between carboxylate esters.
- Properties : Higher reactivity due to the electron-deficient triple bond, enabling participation in cycloaddition reactions (e.g., Diels-Alder).
- Safety : Classified as a strong irritant; requires careful handling .
- Applications : Key reagent in synthetic organic chemistry.
Ethyl 2-Methylbutanoate (CAS 7452-79-1)
- Structure: Monoester with a branched alkyl chain.
- Properties: Volatile aroma compound with fruity notes; lower boiling point than diesters.
- Applications : Used in food and fragrance industries .
Dimethyl Fumarate (DMF)
- Structure : Unsaturated diester (trans-configuration).
- Properties: Bioactive, with immunomodulatory effects via Nrf2 pathway activation.
- Clinical Data : In MS treatment, DMF demonstrated superior disease activity control (79.9% NEDA achievement) compared to interferon beta-1a (51.1%) .
Comparative Data Table
*Estimated values based on structural analogs due to lack of direct data.
Key Research Findings and Implications
- Steric Effects: Branched alkyl groups in this compound likely reduce hydrolysis rates compared to linear diesters like dimethyl succinate, enhancing stability in non-aqueous systems.
- Bioactivity Potential: While DMF’s therapeutic efficacy is well-documented , alkyl-substituted diesters may lack similar bioactivity due to reduced electrophilicity and Nrf2 pathway engagement.
- Safety Profile : Unlike acetylenedicarboxylates (hazardous ), branched diesters are typically less reactive but require evaluation for specific toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
